1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine is a compound that features a unique bicyclo[1.1.1]pentane core. This structure is known for its rigidity and three-dimensional character, making it an attractive scaffold in medicinal chemistry and materials science . The compound’s distinct structure allows it to serve as a bioisostere for various functional groups, enhancing the physicochemical properties of drug candidates .
Preparation Methods
The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine typically involves the construction of the bicyclo[1.1.1]pentane framework followed by functionalization. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane core are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This approach involves the addition of radicals or nucleophiles across the central bond of [1.1.1]propellane.
Industrial production methods often utilize these synthetic routes due to their scalability and efficiency. The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure high yields and purity .
Chemical Reactions Analysis
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperatures to optimize reaction rates and yields . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine is unique compared to other similar compounds due to its bicyclo[1.1.1]pentane core. Similar compounds include:
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family.
1-Bicyclo[1.1.1]pentylamine hydrochloride: Used as a precursor in the synthesis of antibacterial agents and for click chemistry applications.
N-(3-(2-(4-chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide: A derivative used in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct physicochemical and biological properties .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)-2-methoxyethanamine |
InChI |
InChI=1S/C8H15NO/c1-10-5-7(9)8-2-6(3-8)4-8/h6-7H,2-5,9H2,1H3 |
InChI Key |
UUBQFNWSTBBPSP-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C12CC(C1)C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.